molecular formula C14H12BF3O3 B1591646 (3-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid CAS No. 870778-98-6

(3-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid

Cat. No.: B1591646
CAS No.: 870778-98-6
M. Wt: 296.05 g/mol
InChI Key: TVFNNGHGIHZSDV-UHFFFAOYSA-N
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Description

(3-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a trifluoromethyl group and a phenoxy group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Properties

IUPAC Name

[3-[[3-(trifluoromethyl)phenoxy]methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BF3O3/c16-14(17,18)11-4-2-6-13(8-11)21-9-10-3-1-5-12(7-10)15(19)20/h1-8,19-20H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFNNGHGIHZSDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)COC2=CC=CC(=C2)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584644
Record name (3-{[3-(Trifluoromethyl)phenoxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870778-98-6
Record name (3-{[3-(Trifluoromethyl)phenoxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid typically involves the following steps:

    Formation of the Phenoxy Intermediate: The synthesis begins with the preparation of the phenoxy intermediate by reacting 3-(trifluoromethyl)phenol with an appropriate halomethylbenzene under basic conditions.

    Borylation: The phenoxy intermediate is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. This step introduces the boronic acid functionality to the molecule.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Palladium Catalysts: Commonly used in Suzuki-Miyaura reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Typically, organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Esters: Formed through oxidation reactions.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Catalysis: Employed in catalytic processes to form carbon-carbon bonds.

Biology and Medicine:

    Drug Development: Utilized in the synthesis of pharmaceutical compounds due to its ability to form stable carbon-carbon bonds.

    Bioconjugation: Used in the development of bioconjugates for targeted drug delivery.

Industry:

    Material Science: Applied in the synthesis of advanced materials with specific properties.

    Agriculture: Used in the development of agrochemicals.

Mechanism of Action

The primary mechanism of action for (3-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid involves its role in Suzuki-Miyaura cross-coupling reactions. The compound undergoes transmetalation, where the boronic acid transfers its organic group to a palladium catalyst. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond.

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the trifluoromethyl and phenoxy groups, making it less reactive in certain contexts.

    3-(Trifluoromethyl)phenylboronic Acid: Similar structure but lacks the phenoxy group, affecting its reactivity and applications.

    4-((3-(Trifluoromethyl)phenoxy)methyl)phenylboronic Acid: A positional isomer with similar properties but different reactivity due to the position of the substituents.

Uniqueness: The presence of both the trifluoromethyl and phenoxy groups in (3-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid enhances its reactivity and makes it a versatile reagent in organic synthesis, particularly in forming complex biaryl structures.

Biological Activity

(3-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid, a boronic acid derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a trifluoromethyl group, which enhances its pharmacological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Biological Activity Overview

The biological activities of boronic acids, including this compound, are extensive and include:

  • Anticancer Activity : Boronic acids have been shown to inhibit proteasome activity, leading to cell cycle arrest in cancer cells.
  • Antibacterial Properties : These compounds can inhibit bacterial growth and biofilm formation.
  • Anti-inflammatory Effects : They exhibit potential in reducing inflammation through modulation of immune responses.

The mechanism of action for this compound primarily involves:

  • Enzyme Inhibition : The compound interacts with specific enzymes, potentially inhibiting their activity. For instance, studies indicate that boronic acids can act as reversible inhibitors of serine proteases.
  • Receptor Modulation : The trifluoromethyl group enhances binding affinity to various receptors, influencing signaling pathways critical for cellular functions.
  • Biofilm Disruption : The compound's structure allows it to interfere with the formation of biofilms by bacteria like Pseudomonas aeruginosa, which is significant in nosocomial infections.

Anticancer Studies

A study highlighted the effectiveness of boronic acid derivatives in cancer therapy. The compound demonstrated an IC50 value of 6.74 nM against breast cancer cell lines, indicating potent antiproliferative effects . Another research indicated that these compounds could induce apoptosis in cancer cells by disrupting proteasome function, leading to increased levels of pro-apoptotic factors .

Antibacterial Activity

Research has shown that this compound exhibits significant antibacterial properties. It has been effective against resistant strains of bacteria, with a reported inhibitory constant (Ki) as low as 0.004 µM against class C β-lactamases . This suggests its potential as a lead compound in developing new antibiotics.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases .

Case Studies

  • Case Study on Cancer Therapy :
    • Objective : To evaluate the anticancer efficacy of this compound.
    • Method : Treatment of various cancer cell lines with different concentrations.
    • Results : Significant reduction in cell viability observed at IC50 values ranging from 6.74 nM to 8.21 nM across multiple tests.
  • Case Study on Antibacterial Activity :
    • Objective : Assess the effectiveness against Pseudomonas aeruginosa biofilms.
    • Method : Biofilm formation assays conducted with varying concentrations.
    • Results : The compound inhibited biofilm formation significantly at concentrations as low as 0.004 µM.

Data Table

Biological ActivityIC50 / Ki ValueReference
Anticancer (breast cancer)6.74 nM
Antibacterial (β-lactamases)0.004 µM
Anti-inflammatoryN/A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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